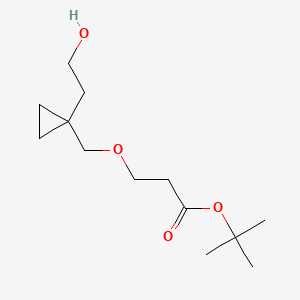
tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate: is a chemical compound that belongs to the class of organic esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate typically involves the esterification of 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoic acid with tert-butanol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also being explored to make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be used to convert the ester to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used and can include amines, halides, and other functional groups.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for molecular docking studies and the design of new bioactive compounds.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.
Industry: In the chemical industry, the compound is used in the production of specialty chemicals and materials. Its unique properties and reactivity make it suitable for applications in coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved would depend on the specific biological context and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Tert-Butyl 1-(2-hydroxyethyl)cyclopropylcarbamate: This compound is structurally similar but features a carbamate group instead of an ester group.
Tert-Butyl (1-(2-hydroxyethyl)cyclopropyl)carbamate: Another closely related compound with a carbamate group.
Uniqueness: Tert-Butyl 3-((1-(2-hydroxyethyl)cyclopropyl)methoxy)propanoate is unique due to its combination of a tert-butyl group, a cyclopropyl ring, and an ethylene glycol moiety. This combination provides a high degree of chemical versatility and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C13H24O4 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl 3-[[1-(2-hydroxyethyl)cyclopropyl]methoxy]propanoate |
InChI |
InChI=1S/C13H24O4/c1-12(2,3)17-11(15)4-9-16-10-13(5-6-13)7-8-14/h14H,4-10H2,1-3H3 |
Clé InChI |
XOLTUMSQADBUNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOCC1(CC1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















